Orthogonal Protection: Boc N-Protection vs. Cbz N-Protection for Sequential Deprotection Control
The Boc group on the azetidine nitrogen and the methyl ester at the C3 carboxyl constitute an orthogonal protecting group pair enabling chemoselective deprotection under distinct conditions, a capability absent in Cbz-protected analogs. While direct comparative data for this specific compound is not available in the open literature, the established orthogonal protection principle permits selective removal of the Boc group with acid (e.g., TFA) without cleaving the methyl ester, which requires basic hydrolysis, or vice versa [1]. In contrast, the benzyl (Cbz) group in analog CAS 2375195-00-7 necessitates hydrogenolysis, which may be incompatible with other reducible functionalities and introduces an orthogonal limitation relative to Boc-based strategies .
| Evidence Dimension | Orthogonal deprotection capability |
|---|---|
| Target Compound Data | Boc (acid-labile, TFA cleavable) + Methyl ester (base-hydrolyzable) |
| Comparator Or Baseline | Cbz analog (CAS 2375195-00-7): Cbz (hydrogenolysis cleavable) + Methyl ester |
| Quantified Difference | Orthogonal pair (Boc/Methyl ester) vs. Non-orthogonal to reducible groups (Cbz) |
| Conditions | Established orthogonal protecting group strategy in peptide chemistry |
Why This Matters
This orthogonality permits greater synthetic flexibility in multi-step sequences where selective deprotection is required.
- [1] Isidro-Llobet A, Alvarez M, Albericio F. Amino Acid-Protecting Groups. Chemical Reviews. 2009; 109(6): 2455-2504. View Source
